molecular formula C17H18ClN3OS B2877909 (2-Chlorophenyl)(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1105203-74-4

(2-Chlorophenyl)(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2877909
CAS RN: 1105203-74-4
M. Wt: 347.86
InChI Key: ZERVRXLARLBQCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization .

Scientific Research Applications

Antiviral Research

Compounds with structures similar to the one have been reported to exhibit antiviral properties. For instance, indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could be explored for its potential to inhibit viral replication or to serve as a lead compound for the development of new antiviral drugs.

Anti-inflammatory Studies

The anti-inflammatory potential is another area of interest. Indole derivatives, for example, are known to possess anti-inflammatory activities . Research into the anti-inflammatory applications of our compound could lead to new treatments for conditions like arthritis or other inflammatory diseases.

Anticancer Investigations

Many heterocyclic compounds, including those with indole and imidazole rings, have been studied for their anticancer properties . The compound could be synthesized and tested against various cancer cell lines to determine its efficacy in inhibiting tumor growth or inducing apoptosis.

Enzyme Inhibition Studies

Compounds with thiadiazole rings have been associated with enzyme inhibition . This compound could be researched for its ability to inhibit specific enzymes, which could be beneficial in the treatment of various diseases where enzyme regulation is a therapeutic strategy.

properties

IUPAC Name

(2-chlorophenyl)-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3OS/c18-14-4-2-1-3-13(14)17(22)21-9-7-12(8-10-21)16-20-19-15(23-16)11-5-6-11/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERVRXLARLBQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

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